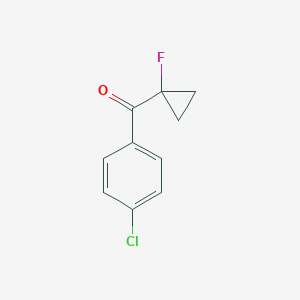
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the human MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. Inhibition of MDM2 by HDM-2 inhibitor leads to the activation of p53, which plays a crucial role in tumor suppression.
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. The activation of p53 by 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor leads to the induction of apoptosis and cell cycle arrest, which are essential for tumor suppression. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor is also being investigated for its potential use in combination therapy with other chemotherapeutic agents.
Mecanismo De Acción
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor works by binding to the hydrophobic pocket of MDM2, which is responsible for the binding of p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of p53. The activation of p53 leads to the induction of apoptosis and cell cycle arrest, which are essential for tumor suppression.
Biochemical and Physiological Effects:
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has been shown to induce the expression of p53 target genes, leading to the induction of apoptosis and cell cycle arrest. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has also been shown to inhibit tumor cell proliferation and induce tumor regression in preclinical studies. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has a high binding affinity for MDM2, which makes it a potent inhibitor of MDM2-p53 interaction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has a high binding affinity for MDM2, which makes it a potent inhibitor of MDM2-p53 interaction. However, 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has poor solubility in water, which makes it difficult to use in some experiments.
Direcciones Futuras
For 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor include the development of more potent and selective inhibitors, the investigation of its potential use in combination therapy with other chemotherapeutic agents, and the evaluation of its safety and efficacy in different types of cancer. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has the potential to be a valuable tool in scientific research for the development of novel cancer therapies.
Propiedades
Número CAS |
104007-80-9 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
4-(5-methoxy-3-methyl-1H-indol-2-yl)-2,6-dimethylphenol |
InChI |
InChI=1S/C18H19NO2/c1-10-7-13(8-11(2)18(10)20)17-12(3)15-9-14(21-4)5-6-16(15)19-17/h5-9,19-20H,1-4H3 |
Clave InChI |
OZFHUMGEWVYBRM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |
Otros números CAS |
104007-80-9 |
Sinónimos |
2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole TZI 41127 TZI-41127 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

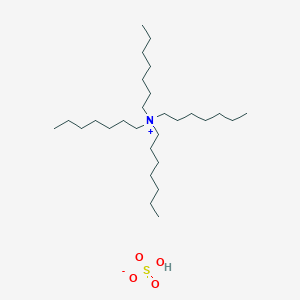


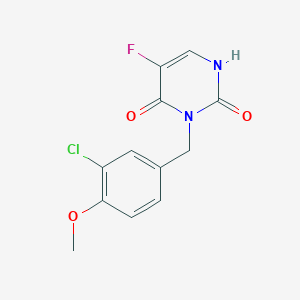

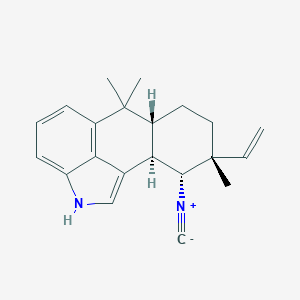
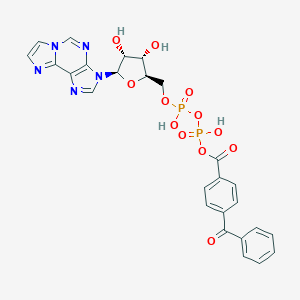
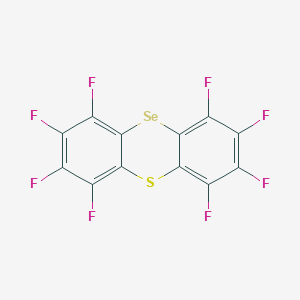
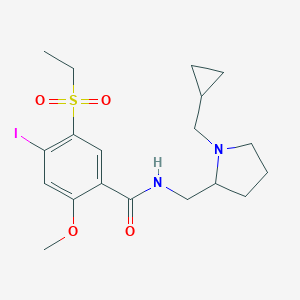
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)



